molecular formula C24H48N2O2 B8390891 N,N'-dinonyl adipamide

N,N'-dinonyl adipamide

Cat. No.: B8390891
M. Wt: 396.6 g/mol
InChI Key: TZDLIPPCVXYNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Dinonyladipamide: is an organic compound belonging to the class of amides It is characterized by the presence of two nonyl groups attached to the nitrogen atoms of the adipamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dinonyladipamide typically involves the reaction of adipic acid with nonylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Adipic Acid+2NonylamineN,N’-Dinonyladipamide+2Water\text{Adipic Acid} + 2 \text{Nonylamine} \rightarrow \text{N,N'-dinonyl adipamide} + 2 \text{Water} Adipic Acid+2Nonylamine→N,N’-Dinonyladipamide+2Water

The reaction is usually conducted in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of N,N’-Dinonyladipamide may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dinonyladipamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The nonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N,N’-Dinonyladipamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.

    Industry: N,N’-Dinonyladipamide can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-Dinonyladipamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Dimethylformamide (DMF): A common solvent with similar amide functionality.

    N,N-Dimethylacetamide (DMA): Another solvent with comparable properties.

    N,N-Diethylacetamide: Similar in structure but with ethyl groups instead of nonyl groups.

Uniqueness: N,N’-Dinonyladipamide is unique due to its long nonyl chains, which impart distinct physical and chemical properties compared to shorter-chain amides. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

Molecular Formula

C24H48N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

N,N'-di(nonyl)hexanediamide

InChI

InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-17-21-25-23(27)19-15-16-20-24(28)26-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

TZDLIPPCVXYNAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1 L flask equipped as described as above in Example 1 were added 350.9 grams (2.4 moles) of adipic acid. This acid was heated to 160° C. with agitation until melted. After all of the adipic acid was melted, there were added 28.6 g (0.2 mole) of nonylamine over a period of about 15 minutes. The reaction mixture was held at 170° C. with agitation for an additional 3 hours under nitrogen. The reaction mixture was then gradually poured into 2 L of hot (70° C.) water, with agitation to dissolve the unreacted adipic acid. The mixture was filtered and the wetcake was washed with hot water to obtain a mixture of monoamido adipic acid and N,N1 -dinonyl adipamide. The wetcake was reslurried in a caustic solution (16 g of 50% sodium hydroxide and 200 g of water) whereby the acid dissolved leaving the insoluble N,N'-dinonyl adipamide as an insoluble which was removed by filtration. After drying overnight at 70° C., the amount of dinonyl amido adipamide was found to be 1.78 g (0.0045 mole). This amount of diamide represents a molar selectivity of 4.5% based upon the amine reactant. The alkaline solution was then acidified with an equivalent of sulfuric acid to precipitate the desired monoamido adipic acid which precipitated and was collected by filtration. After drying in an oven overnight at 70° C., the amount of monoamido adipic acid obtained was found to be 49 g (0.1808 mole) having a purity of 99.9% by HPLC. This amount of monoamido adipic acid represents a molar selectivity of 90% based upon the amine reactant. A sample of the acid was subjected to melting point determination which was found to be in the range of 108° C.-110° C. The filtrate containing dissolved adipic acid was cooled to room temperature, whereupon the adipic acid precipitated and was recovered by filtration. The solid collected from this filtration contained mostly adipic acid and a small amount of monoamido adipic acid. After removal of residual water, the adipic acid, containing small amounts of monoamido adipic acid, was ready to be used as starting material for further reaction with an amine. The filtrate obtained from the recovery of the adipic acid contained about 2% adipic acid and was used as the water source to dissolve further unreacted adipic acid from the next batch in the further production of monoamido adipic acid by the reaction of nonylamine with adipic acid.
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350.9 g
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28.6 g
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[Compound]
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monoamido adipic acid
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N,N1 -dinonyl adipamide
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16 g
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200 g
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